Tyr-D-Ala-Phe-Hyp-Tyr-NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

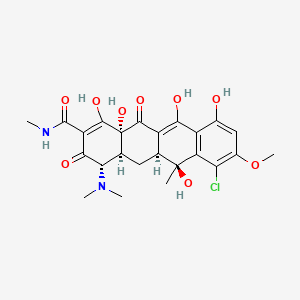

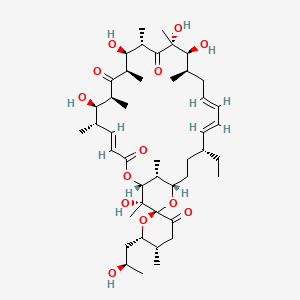

Opiate-Like Peptides Synthesis : Tyr-D-Ala-Phe-Hyp-Tyr-NH2 is related to dermorphins, a class of opiate-like peptides found in amphibian skin. Its synthesis, along with other analogues, provides insights into the structure-activity relationships of these peptides (de Castiglione et al., 2009).

Solid-State NMR and X-ray Diffraction Studies : This peptide is part of a “message sequence” in naturally occurring opioid peptides such as deltorphin and dermorphin. Structural studies of similar sequences provide valuable information about the conformation and dynamics of these peptides, crucial for understanding their biological activity (Trzeciak-Karlikowska et al., 2009).

Delta Opioid Receptor Agonism : A study found that a peptide named dermenkephalin, which is structurally related to Tyr-D-Ala-Phe-Hyp-Tyr-NH2, acts as a potent and selective agonist for the delta opioid receptor. This highlights the potential therapeutic applications of such peptides in modulating opioid receptors (Amiche et al., 1989).

Topochemical Analysis for Bioactivity : Through studying analogues of morphiceptin and dermorphin, which include Tyr-D-Ala-Phe-Hyp-Tyr-NH2, researchers developed a model to explain the bioactivity of these peptides. This research is crucial for pharmaceutical design of peptide and nonpeptide ligands with opioid potencies (Yamazaki et al., 1993).

Glycopeptides Synthesis and Pharmacological Activity : This peptide is structurally similar to deltorphin and dermorphin analogues, whose activities were studied in binding assays and bioassays. Such studies are significant for understanding the systemic antinociceptive properties of these peptides (Tomatis et al., 1997).

Selective Opioid Dipeptides : Tyr-D-Ala-Phe-Hyp-Tyr-NH2 is related to studies on the selectivity of opioid peptides containing the Tyr-Tic message domain. Understanding the role of this domain could lead to the development of new opioid peptides with specific receptor targets (Temussi et al., 1994).

将来の方向性

The development of drugs based on opioid peptides is a promising field, but few compounds have advanced to clinical trials despite much research . The main direction of modifications involves significantly increasing the stability of the compounds, preferably with the possibility of oral administration and patent protection .

特性

IUPAC Name |

(2S,4R)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-1-[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N6O8/c1-20(38-33(47)27(36)15-22-7-11-24(42)12-8-22)32(46)40-29(17-21-5-3-2-4-6-21)35(49)41-19-26(44)18-30(41)34(48)39-28(31(37)45)16-23-9-13-25(43)14-10-23/h2-14,20,26-30,42-44H,15-19,36H2,1H3,(H2,37,45)(H,38,47)(H,39,48)(H,40,46)/t20-,26-,27+,28+,29+,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUKSNWVWFUBPQ-YXBPYMDWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CC(CC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)O)NC(=O)C(CC4=CC=C(C=C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N6O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyr-D-Ala-Phe-Hyp-Tyr-NH2 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium bishexafluorophosphate](/img/structure/B561183.png)

![4-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B561194.png)

![6-Ethyl-3-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B561196.png)

![2-Methoxy-6-methylbenzo[d]thiazol-5-amine](/img/structure/B561199.png)